2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one
Overview
Description
Synthesis Analysis
Several papers describe the synthesis of hexahydroindazole derivatives. Paper details the synthesis of 2,3-disubstituted hexahydroindazoles, highlighting compounds with notable antimicrobial activity. Paper discusses the synthesis of novel hexahydro-5H-indazolo benzodiazepinones, which are tetracyclic structures containing the indazole ring. Paper presents a method for synthesizing 4,6-diaryl-4,5-dihydro-3-hydroxy-[2H] indazoles using microwave irradiation. Paper describes an environmentally friendly synthesis of 3,4-dihydro-1H-indazolo phthalazine triones using hexafluoro-2-propanol. Lastly, paper reports on the synthesis of annulated 2H-indazoles via a palladium-catalyzed alkylation/direct arylation reaction.
Molecular Structure Analysis
The molecular structure of hexahydroindazole derivatives has been elucidated using various analytical techniques. Paper records the synthesis of a tetrahydro derivative and supports its tautomeric structure through spectral analysis. Paper provides a detailed single-crystal X-ray diffraction analysis of a tetrahydroindazolone hemihydrate, revealing a non-planar indazol-3-one unit. Paper combines experimental and theoretical investigations, including X-ray analysis and DFT calculations, to determine the molecular structure of bis-triazolone derivatives.
Chemical Reactions Analysis
The papers primarily focus on the synthesis of hexahydroindazole derivatives, which involves various chemical reactions. The reactions include cyclization, multi-component reactions, and palladium-catalyzed C-H bond activations as seen in papers , , and . These reactions are crucial for constructing the hexahydroindazole core and introducing functional groups that contribute to the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of hexahydroindazole derivatives are inferred from their synthesis and structural analysis. The solubility in aqueous solutions and the presence of tautomeric structures are discussed in paper . The non-planar nature of the molecule, as revealed by X-ray diffraction, suggests potential steric effects that could influence the compound's reactivity and interactions with biological targets . The antimicrobial activity and the importance of topological parameters in defining this activity are highlighted in paper , indicating that the physical and chemical properties of these compounds are closely tied to their biological functions.
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of a compound closely related to 2,3a,4,5,6,7-hexahydro-3h-indazol-3-one, specifically 2,3a,4,5-tetrahydro-7,8-dimethoxy-3a-methyl-3H-benz[g]indazol-3-one hemihydrate, was determined using single crystal X-ray diffraction. This study revealed non-planar molecular geometry and provided detailed insights into the molecular architecture of such compounds (Rahman et al., 1980).
Spectroscopy and Acidity Analysis
Infrared, pmr, and uv spectral analysis were conducted on 2,3a,4,5-tetrahydro-7-hydroxy-3H-benz[g]indazol-3-one, revealing the presence of specific tautomeric structures. These analyses were complemented by pKa measurements, providing a comprehensive understanding of the compound's chemical nature (Thyvelikakath et al., 1974).
Synthesis and Catalysis
Studies have explored the synthesis of derivatives of 2,3a,4,5,6,7-hexahydro-3h-indazol-3-one, employing environmentally friendly and sustainable methods. One notable approach utilized Amberlyst A-21 as a catalyst, demonstrating the potential for green chemistry applications in synthesizing these compounds (Rao et al., 2014).
Biological and Antimicrobial Activity
Research has also delved into the antimicrobial properties of 2,3a,4,5,6,7-hexahydro-3h-indazol-3-one derivatives. Specific derivatives exhibited notable activity against various microbial strains, highlighting the compound's potential in therapeutic applications (Minu et al., 2009).
Drug Discovery and Medicinal Chemistry
The role of indazole structures, including 2,3a,4,5,6,7-hexahydro-3h-indazol-3-one, in drug discovery has been significant. Their ability to interact with diverse biological targets and their efficiency in various biological applications make them a valuable scaffold in medicinal chemistry (Zhu et al., 2019)
Future Directions
Indazole and its derivatives have been found to have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole derivatives, including “2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one”, could be explored in the future for the treatment of various pathological conditions .
properties
IUPAC Name |
2,3a,4,5,6,7-hexahydroindazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h5H,1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDWEZRGVYEMJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NNC(=O)C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299504 | |
Record name | 2,3a,4,5,6,7-hexahydro-3h-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one | |
CAS RN |
1587-09-3 | |
Record name | NSC131101 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131101 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3a,4,5,6,7-hexahydro-3h-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.